N-(Pyridin-3-yl)cyclohex-1-ene-1-carboxamide
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Overview
Description
N-(Pyridin-3-yl)cyclohex-1-ene-1-carboxamide is a chemical compound that features a pyridine ring attached to a cyclohexene ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)cyclohex-1-ene-1-carboxamide typically involves the reaction of pyridine derivatives with cyclohexanone derivatives under specific conditions. One common method involves the use of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-yl)cyclohex-1-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(Pyridin-3-yl)cyclohex-1-ene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-yl)cyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(Pyridin-3-yl)cyclohex-1-ene-1-carboxamide include:
- Cyclohex-3-ene-1-carboxamide
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-1-[1-(Pyridin-3-yl)-1H-pyrrole-2-carbonyl]piperidine-4-carboxamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55661-53-5 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-pyridin-3-ylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C12H14N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h4-5,7-9H,1-3,6H2,(H,14,15) |
InChI Key |
MQKVOYMPPGOXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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